![molecular formula C26H25N3O4S2 B2506865 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361173-70-8](/img/structure/B2506865.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

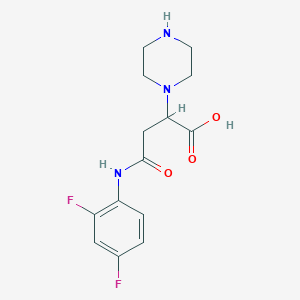

Description

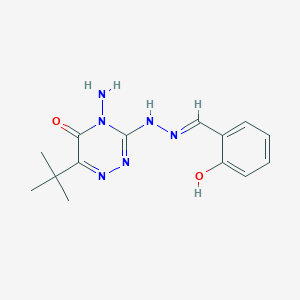

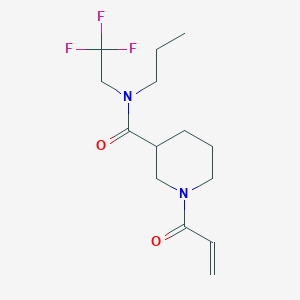

Synthesis Analysis

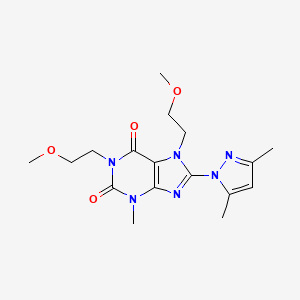

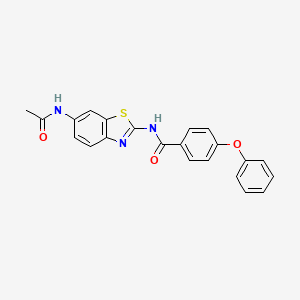

The synthesis of benzamide derivatives with various substitutions has been a topic of interest in medicinal chemistry due to their potential biological applications. Paper describes the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which exhibit cardiac electrophysiological activity. Similarly, paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, indicating the versatility of benzamide frameworks in drug chemistry. Paper details the synthesis of benzothiazole coupled sulfonamide derivatives, highlighting the anticonvulsant potential of these compounds. Paper presents a one-pot synthesis method for substituted benzamides, demonstrating the efficiency of such processes in creating complex molecules.

Molecular Structure Analysis

The molecular structure and conformational features of benzamide derivatives are crucial for their biological activity. Paper utilizes density functional theory (DFT) to optimize the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide, providing insights into its reactivity and electronic properties. Paper includes a single crystal X-ray study of a benzothiazole-alkanamide derivative, which helps in understanding the conformational aspects that contribute to its biological activities, including psychotropic and anti-inflammatory effects.

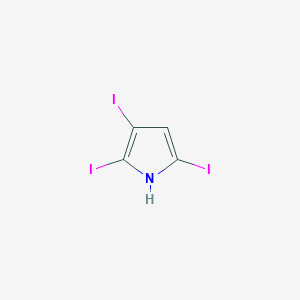

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. Paper explores the reactions of N-sulfonylamines with azirines, resulting in the formation of thiadiazoles, oxathiazoles, and acrylamidines. These reactions demonstrate the reactivity of benzamide derivatives and their potential to form diverse molecular structures with unique properties.

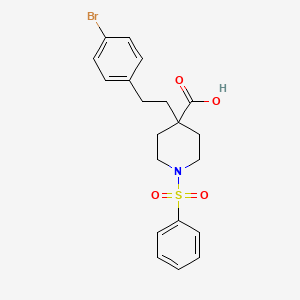

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. Paper correlates the biological activities of the synthesized benzothiazole-alkanamide derivatives with their structural characteristics and physicochemical parameters. These properties are essential for understanding the drug-like qualities of these compounds, including their solubility, stability, and reactivity.

Scientific Research Applications

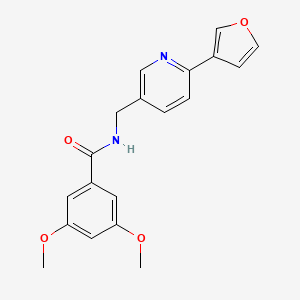

Anticancer Potential

A study by (Ravinaik et al., 2021) demonstrated that certain substituted benzamides exhibit moderate to excellent anticancer activity against various cancer cell lines. This implies potential applications of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide in cancer research.

Antimicrobial Properties

A 2017 study by (Bikobo et al.) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed significant antimicrobial activity. This suggests the relevance of related benzamide compounds in developing antimicrobial agents.

Biological and Pharmacological Screening

Patel et al. (2009) synthesized various substituted benzothiazoles and benzamides, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the broad spectrum of biological and pharmacological applications for these compounds. (Patel et al., 2009)

Potential in COVID-19 Drug Research

A study by (Fahim & Ismael, 2021) investigated sulfonamides with potential application as COVID-19 drugs, highlighting the relevance of benzamide derivatives in current pandemic-related research.

Anticonvulsant Activity

Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives, which showed significant anticonvulsant activity. This indicates the potential use of related benzamide compounds in the development of anticonvulsant drugs. (Khokra et al., 2019)

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets resulting in a variety of effects based on the nature of the target . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Benzothiazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

One study has shown that some benzothiazole derivatives have a favourable pharmacokinetic profile

Result of Action

Benzothiazole derivatives have been associated with a variety of effects at the molecular and cellular level, depending on their specific targets . The specific effects of this compound would require further investigation.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)20-13-11-19(12-14-20)25(30)27-22-8-4-3-7-21(22)26-28-23-9-5-6-10-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWCHIVVMNNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)